N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide
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Overview
Description
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.223. This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a hydroxyoxolan ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide involves several steps. One common synthetic route includes the reaction of cyclobutanecarboxylic acid with an appropriate oxolan derivative under specific reaction conditions. The reaction typically requires the use of catalysts and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide can be compared with other similar compounds, such as:
- N-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-[(1-oxo-2-pyridin-4-ylethyl)amino]ethyl]-3-oxanyl]cyclobutanecarboxamide
- N-[[(2S,3R,4S)-3-[4-(1-cyclopentenyl)phenyl]-4-(hydroxymethyl)-2-azetidinyl]methyl]cyclobutanecarboxamide These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8-5-13-4-7(8)10-9(12)6-2-1-3-6/h6-8,11H,1-5H2,(H,10,12)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYGGBYRRJVWQQ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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